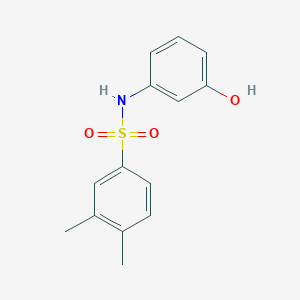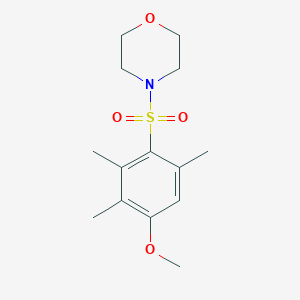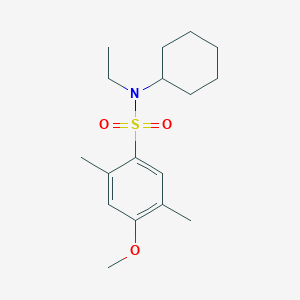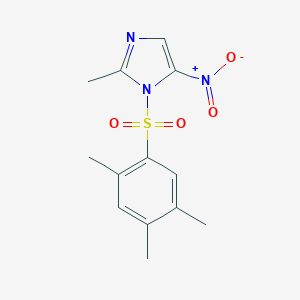![molecular formula C10H10Br2N2O2S B239508 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239508.png)
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, commonly known as DBSI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBSI is a sulfonamide-based compound that is synthesized through a multi-step process involving the reaction of 2,5-dibromobenzene with various reagents.
Wirkmechanismus
The mechanism of action of DBSI involves the inhibition of carbonic anhydrase IX (CAIX) through the formation of a covalent bond with the active site of the enzyme. This inhibition results in a decrease in the pH of cancer cells, leading to a reduction in tumor growth and metastasis. DBSI has also been shown to inhibit the activity of other carbonic anhydrase isoforms, as well as other enzymes involved in the regulation of pH.
Biochemical and Physiological Effects:
DBSI has been shown to have a range of biochemical and physiological effects, including the inhibition of CAIX activity, the reduction of tumor growth and metastasis, and the inhibition of inflammatory pathways. DBSI has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the biochemical and physiological effects of DBSI.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DBSI as a research tool is its potent inhibition of CAIX, making it a valuable tool in the study of cancer biology. DBSI also has anti-inflammatory and neuroprotective properties, making it a potential treatment for a range of diseases. However, the complex synthesis method of DBSI may limit its use in some lab experiments, and further research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several potential future directions for research involving DBSI. One area of interest is the development of DBSI analogs with improved potency and selectivity for CAIX inhibition. Another area of interest is the study of DBSI in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of DBSI, as well as its potential applications in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of DBSI involves a multi-step process that starts with the reaction of 2,5-dibromobenzene with sodium hydride, followed by the addition of methyl iodide to form 1-(2,5-dibromophenyl)-2-methyl-4,5-dihydro-1H-imidazole. This intermediate is then reacted with p-toluenesulfonyl chloride to form the final product, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. The synthesis of DBSI is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DBSI has shown great potential as a research tool in various scientific fields, including biochemistry, pharmacology, and neuroscience. DBSI is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX is involved in the regulation of pH in cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. DBSI has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole |
|---|---|
Molekularformel |
C10H10Br2N2O2S |
Molekulargewicht |
382.07 g/mol |
IUPAC-Name |
1-(2,5-dibromophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C10H10Br2N2O2S/c1-7-13-4-5-14(7)17(15,16)10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
LQBNZVVGPQDNDV-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Kanonische SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)



![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)

![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)

![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)